molecular formula C11H12O7 B1202153 Nafocare B1 CAS No. 93135-89-8

Nafocare B1

Cat. No. B1202153
CAS RN: 93135-89-8
M. Wt: 256.21 g/mol
InChI Key: JSWWYAITRNDLLQ-HBJDUEGVSA-N
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Description

Nafocare B1, also known as Methylfurylbutyrolactone, is a synthetic immune biological response modifier . It is used for research purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of Nafocare B1 is C11H12O7 . Its molecular weight is 256.21 . The exact structure is not provided in the available resources.

Scientific Research Applications

  • Benfotiamine has shown anti-inflammatory effects in macrophages and could be beneficial in treating inflammatory diseases (Yadav et al., 2010).

  • It has been studied for its protective role against liver injury induced by environmental pollutants in mice (Lv et al., 2018).

  • Research on quails has shown that vitamin B1, including compounds like benfotiamine, can mitigate the neurotoxic effects of certain pesticides (Miladinović et al., 2020).

  • Benfotiamine has been found to accelerate the healing of ischemic diabetic limbs in mice through mechanisms involving angiogenesis and apoptosis inhibition (Gadau et al., 2006).

  • In a study on diabetic polyneuropathy, benfotiamine showed significant improvements in neuropathy scores compared to placebo (Haupt et al., 2005).

  • It has also been used to reduce genomic damage in peripheral lymphocytes of hemodialysis patients (Schupp et al., 2008).

Safety And Hazards

Nafocare B1 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWYAITRNDLLQ-HBJDUEGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafocare B1

CAS RN

93135-89-8
Record name Nafocare B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093135898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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